5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Description
5-Ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide-linked oxane (tetrahydropyran) moiety. Its structure combines lipophilic (ethyl, oxane) and polar (sulfonamide) elements, which may influence solubility, pharmacokinetics, and target binding .
Properties
IUPAC Name |
5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S3/c1-2-11-3-4-13(19-11)20(15,16)14-7-10-18-12-5-8-17-9-6-12/h3-4,12,14H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHUXSCHHOLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates under specific conditions. Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a thiophene derivative that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science, drawing on diverse sources for a comprehensive overview.
Chemical Properties and Structure
5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has a complex molecular structure characterized by a thiophene ring, sulfonamide group, and an ethyl side chain. These features contribute to its biological activity and potential utility in various applications.
Molecular Formula
- C : 12
- H : 15
- N : 1
- O : 3
- S : 3
Molecular Weight
The molecular weight of the compound is approximately 303.4 g/mol .
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide possess activity against various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Thiophene sulfonamides have been explored for their anticancer potential. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting a pathway for therapeutic development against malignancies .
Drug Delivery Systems
The compound's solubility characteristics allow it to be utilized in drug delivery systems. Its incorporation into polymeric matrices can enhance the bioavailability of poorly soluble drugs, facilitating controlled release mechanisms .
Conductive Polymers
5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide can be used as a building block for synthesizing conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives, enhancing their performance in various industrial applications.
Water Treatment
Thiophene derivatives are being studied for their ability to remove pollutants from water. The compound's functional groups may facilitate the adsorption of heavy metals and organic contaminants, making it useful in environmental remediation efforts.
Sensors
The unique electronic properties of thiophenes make them suitable for sensor applications. Research has indicated that compounds like 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide can be integrated into sensors for detecting environmental toxins or biological agents.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally similar to the target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting the compound's potential as a new antimicrobial agent.
Case Study 2: Conductive Polymer Development
In a project aimed at developing new conductive polymers for electronic applications, researchers synthesized polymers using 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide as a monomer. The resulting materials demonstrated improved electrical conductivity compared to traditional polymers, suggesting their suitability for advanced electronic devices.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., bromo in 9 ) may improve yields due to reduced steric hindrance during synthesis compared to ethynyl derivatives (e.g., 5a , 49% yield) .
- Oxane vs. Tetrahydrofuran: The oxane group in the target compound offers a larger ring size (6-membered vs.
Enzyme Inhibition
- Kinase Inhibition : In quinazoline-thiophene hybrids (), the ethyl group in Compound 33 (Ki <1 nM for PknB) significantly enhanced selectivity compared to methyl or cyclopropyl analogs (e.g., Compound 57 , Ki >4000 nM). This suggests that ethyl substituents on sulfonamides may optimize hydrophobic interactions in enzyme binding pockets .
- Carbonic Anhydrase (CA) Inhibition: Thiophene sulfonamides with cyclohexanone moieties (e.g., 8, 9) showed moderate CA inhibition, but halogenation (e.g., bromo in 9) improved potency due to enhanced electrophilicity .
Antitumor Potential
Compounds like 5a–5i () demonstrated antitumor activity, with 5g (53% yield, 2,3-dimethylphenoxy group) showing the highest efficacy. The ethyl group in the target compound may similarly balance lipophilicity and membrane permeability for improved bioavailability .
Research Findings and Implications
Substituent Optimization : Ethyl groups on thiophene sulfonamides improve selectivity in kinase inhibition, as seen in Compound 33 (). The target compound’s ethyl and oxane groups may synergize for dual activity.
Synthetic Feasibility : Higher yields in brominated analogs (e.g., 9 , 81%) suggest that halogenation strategies could be adapted for scaling up the target compound .
Biological Screening : Thiazole-containing analogs () with fluorophenyl groups show promise for further modification, highlighting the versatility of the sulfonamide scaffold .
Biological Activity
5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a novel compound belonging to the class of thiophene derivatives. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound, providing a comprehensive overview of its potential applications.
Synthesis
The synthesis of 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. Common methods include the condensation of thiophene derivatives with oxathiolane and ethyl groups under controlled conditions. The reaction often requires specific catalysts and solvents to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from reaction mixtures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds similar to 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 83.3 |
| Bacillus subtilis | 19 | 82.6 |
| Escherichia coli | 18 | 64.0 |
| Pseudomonas aeruginosa | 20 | 86.9 |
These results indicate that similar thiophene compounds can be effective in treating bacterial infections, suggesting that 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide may possess comparable properties .
Antioxidant Activity
The antioxidant properties of thiophene derivatives have also been investigated using various assays such as the ABTS method. Compounds derived from thiophene have shown significant inhibition rates compared to standard antioxidants like ascorbic acid. For example, one study reported a compound exhibiting a 62% inhibition rate, indicating strong potential for further development in antioxidant applications .
Anti-inflammatory Activity
Research into the anti-inflammatory effects of thiophene derivatives has shown promising results. Compounds similar to 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide are being explored for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and asthma .
Case Studies
- Antibacterial Efficacy : A study evaluated several thiophene derivatives against a panel of pathogenic bacteria, demonstrating that modifications in the molecular structure significantly influenced antibacterial activity. The presence of specific functional groups was correlated with enhanced efficacy against resistant strains .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of thiophene derivatives with various biological targets. These studies suggest that structural modifications can optimize interactions with target proteins, enhancing their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
